molecular formula C9H11NO2 B559541 D-Phenylalanine CAS No. 673-06-3

D-Phenylalanine

Cat. No.: B559541
CAS No.: 673-06-3
M. Wt: 165.19 g/mol
InChI Key: COLNVLDHVKWLRT-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Configuration and Stereochemical Properties

This compound ((2R)-2-amino-3-phenylpropanoic acid) is characterized by its chiral center at the α-carbon, which adopts the R-configuration (Figure 1). This enantiomer is non-proteinogenic, unlike its L-counterpart, and is synthesized industrially via enzymatic resolution or asymmetric synthesis. Its absolute configuration was confirmed through circular dichroism (CD) spectroscopy and X-ray crystallography.

Table 1: Molecular identity of this compound

Property Value Source
Molecular formula $$ \text{C}9\text{H}{11}\text{NO}_2 $$
CAS number 673-06-3
Molar mass 165.19 g/mol
Optical rotation ($$[\alpha]_D$$) +34° to +35.5° (c=2, H$$_2$$O)

The stereochemical purity of this compound is critical for applications in chiral drug synthesis. Recent advancements in immobilized phenylalanine ammonia-lyase (PAL) systems achieve enantiomeric excess ($$ee$$) >99%.

Physicochemical Properties: Melting Point, Solubility, and Stability

This compound exhibits distinct thermal and solubility profiles. Its melting point ranges from 273–276°C, with decomposition observed near 307°C. Solubility in water varies between 1 mg/mL (6.05 mM) and 30 mg/mL, depending on temperature and pH. The compound is stable at −20°C for over 26 months but degrades at elevated temperatures (>60°C).

Table 2: Physicochemical properties

Property Value Source
Melting point 273–276°C (decomposes)
Boiling point 307.5°C (estimated)
Water solubility 1–30 mg/mL
Stability (25°C) Stable in dry conditions

The compound’s low solubility in nonpolar solvents (e.g., DMSO, ethanol) limits its use in organic synthesis without derivatization.

Comparative Analysis of D- and L-Phenylalanine Isomerism

The enantiomers differ in biological activity and chemical behavior. While L-phenylalanine incorporates into proteins, this compound inhibits bacterial biofilms and modulates neurotransmitter systems.

Table 3: Isomeric comparison

Property This compound L-Phenylalanine
Protein incorporation No Yes
Biofilm inhibition Yes (e.g., Pseudoalteromonas) No
Blood-brain barrier uptake Reduced efficiency High efficiency
Specific rotation ($$[\alpha]_D$$) +34° to +35.5° −34° to −35.5°

Enzymatic resolution using PAL efficiently separates racemic mixtures, favoring L-phenylalanine deamination and leaving D-enantiomer intact.

Crystallographic and Spectroscopic Characterization

X-ray diffraction studies reveal monoclinic crystal structures for this compound derivatives, with unit cell parameters $$a = 5.746$$ Å, $$b = 20.636$$ Å, and $$c = 9.280$$ Å. The amino group forms hydrogen bonds with adjacent carboxylate moieties, stabilizing the lattice.

Spectroscopic features :

  • $$^1$$H NMR (500 MHz, D$$2$$O): δ 7.32–7.21 (m, 5H, aromatic), 3.99 (dd, 1H, α-CH), 3.12 (dd, 2H, β-CH$$2$$).
  • IR (ATR): 1580 cm$$^{-1}$$ (C=O stretch), 1490 cm$$^{-1}$$ (aromatic C=C).

Table 4: Crystallographic data for this compound derivatives

Compound Space group Unit cell parameters (Å) Source
N-Benzyloxysuccinimide P2$$_1$$ $$a = 5.746$$, $$b = 20.636$$, $$c = 9.280$$

Spectroscopic methods, including CD and polarimetry, are indispensable for confirming enantiomeric purity in pharmaceutical batches.

Properties

IUPAC Name

(2R)-2-amino-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Record name D-PHENYLALANINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20889
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4025876
Record name D-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4025876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

D-phenylalanine appears as needles or prisms. (NTP, 1992)
Record name D-PHENYLALANINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20889
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Boiling Point

563 °F at 760 mmHg (Sublimes) (NTP, 1992)
Record name D-PHENYLALANINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20889
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Soluble (NTP, 1992)
Record name D-PHENYLALANINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20889
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name D-Phenylalanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02556
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

673-06-3
Record name D-PHENYLALANINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20889
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name D-Phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=673-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Phenylalanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02556
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-phenylalanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758460
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Phenylalanine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4025876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.549
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLALANINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/032K16VRCU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

541 to 543 °F (Decomposes) (NTP, 1992)
Record name D-PHENYLALANINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20889
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Preparation Methods

Reaction Pathway and Catalytic System

A seven-step asymmetric hydrogenation route was developed for synthesizing N-BOC-D-phenylalanine at 150-kg scale. Starting with terephthalic dialdehyde, the process involves:

  • Monoreduction : Selective reduction of one aldehyde group to a hydroxymethyl intermediate.

  • Erlenmeyer Condensation : Formation of a β,γ-dehydro-α-acetamido ester via reaction with hippuric acid.

  • Ring-Opening/O-Deacetylation : Methanol-mediated cleavage to yield 4-(hydroxymethyl)-substituted dehydrophenylalanine.

  • Asymmetric Hydrogenation : Using [((R,R)-Ethyl-DuPhos)Rh(COD)]BF₄, achieving >98% enantiomeric excess (ee).

Key Parameters and Outcomes

  • Catalyst Loading : 0.1 mol% Rh achieved full conversion in 12 hours at 50°C.

  • Scale-Up : 150-kg batches with 92% overall yield and 99.5% purity.

  • Advantages : High stereoselectivity, suitability for industrial production.

  • Limitations : Multi-step synthesis increases complexity and cost.

Biocatalytic Cascades Using Engineered Aminotransferases

Deracemization and Stereoinversion Systems

A whole-cell cascade combining Proteus mirabilis L-amino acid deaminase (LAAD) and engineered Bacillus sp. YM-1 D-amino acid aminotransferase (DAAT) enables deracemization of racemic mixtures or L-amino acids to this compound derivatives.

Enzyme Engineering

  • DAAT Mutants : T242G variant increased activity toward this compound by 10-fold (1,210 mU mg⁻¹).

  • Substrate Scope : Accommodates electron-donating (-OMe, -CH₃) and withdrawing (-NO₂, -Cl) substituents at ortho, meta, and para positions.

Process Metrics

  • Yield : 84% isolated yield for D-4-Cl-phenylalanine at 50 mM substrate loading.

  • Enantioselectivity : >99% ee for all tested derivatives.

Chiral Catalyst-Mediated Chemical Synthesis

Transition Metal-Organophosphorus Catalysis

A Chinese patent (CN102234241A) describes asymmetric hydrogenation of N-acetyl dehydrophenylalanine using Rh/(R,R)-Ethyl-DuPhos catalysts:

Reaction Conditions

  • Pressure : 0.7–4 MPa H₂.

  • Temperature : 20–80°C.

  • Hydrolysis : 6M HCl or 10% NaOH removes the acetyl group, yielding this compound.

Performance Data

  • Hydrogenation Yield : 99.1%.

  • Overall Yield : 76–83% after hydrolysis.

  • Optical Purity : 98–99% ee.

Stereoinversion Enzymatic Routes

L- to D-Amino Acid Conversion

A cascade system coupling P. mirabilis LAAD and Symbiobacterium thermophilum DAPDH (StDAPDH) converts L-phenylalanine (L-Phe) to D-Phe via phenylpyruvic acid (PPA):

Reaction Optimization

  • Cofactor Recycling : Formate dehydrogenase regenerates NADPH, enabling 99% yield.

  • Substrate Range : Successful for aromatic (tyrosine, tryptophan) and aliphatic (valine, leucine) amino acids.

Scalability

  • Batch Size : 100 mM L-Phe converted in 24 hours with 99% ee.

Engineered Phenylalanine Ammonia Lyase (PAL) Systems

Petroselinum crispum PAL Variants

Mutant PALs catalyze ammonia elimination from L-Phe to cinnamic acid, followed by asymmetric ammonia addition to yield D-Phe:

Mutant Design

  • Active-Site Residues : Aryl substitution tolerance enhanced via F137H and T360L mutations.

  • Enantioselectivity : >99% ee for D-Phe at 50 mM substrate.

Process Metrics

  • Conversion : 95% for D-4-F-phenylalanine.

  • Buffer Optimization : Tris-HCl (pH 8.5) maximizes activity.

Comparative Analysis of Preparation Methods

Method Catalyst/Enzyme Yield (%) ee (%) Scale Reference
Asymmetric HydrogenationRh/(R,R)-Ethyl-DuPhos9299.5150 kg
Biocatalytic CascadeLAAD/DAAT-T242G84>9950 mM substrate
Chiral CatalysisRh/Organophosphorus Ligand8399Lab-scale
StereoinversionLAAD/StDAPDH99>99100 mM substrate
Engineered PALPcPAL-F137H/T360L95>9950 mM substrate

Chemical Reactions Analysis

Types of Reactions: D-Phenylalanine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form phenylpyruvic acid.

    Reduction: It can be reduced to form phenylethylamine.

    Substitution: this compound can participate in substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Conditions typically involve the use of halogenating agents or other electrophiles.

Major Products:

    Oxidation: Phenylpyruvic acid.

    Reduction: Phenylethylamine.

    Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

Analgesic Applications

D-phenylalanine has been investigated for its potential analgesic properties, particularly in the context of chronic pain management. Research indicates that this compound may inhibit the degradation of enkephalins, which are endogenous peptides that modulate pain perception. A study involving chronic pain patients showed a response rate to this compound ranging from 32% to 75%, although the overall analgesic effect was not significantly greater than that of a placebo .

Case Study: Analgesic Effectiveness

  • Study Design: Double-blind crossover trial with 30 subjects.
  • Dosage: 250 mg of this compound administered four times daily.
  • Results: Pain relief reported by 25% on this compound versus 22% on placebo; no significant difference overall .

Biochemical Research

This compound is utilized in biochemical studies due to its unique properties compared to its L-isomer. It serves as a probe for detecting hydroxyl radicals in vivo, providing insights into oxidative stress in biological systems. In one study, this compound demonstrated higher specificity for detecting hydroxyl radicals due to its lack of enzymatic conversion by phenylalanine hydroxylase .

Table: Comparison of this compound and L-Phenylalanine

PropertyThis compoundL-Phenylalanine
Hydroxyl Radical DetectionHigh specificityLower specificity
Enzymatic ConversionNoneYes

Pharmaceutical Applications

This compound is also used as an intermediate in the synthesis of pharmaceuticals. Notably, it is involved in the production of nateglinide, a medication used for managing type 2 diabetes . This application highlights the compound's significance in drug development.

Synthesis Pathway

  • Starting Material: this compound
  • End Product: Nateglinide (meglitinide class)

Potential Nutritional and Therapeutic Uses

While research on the nutritional value of this compound is limited, some studies suggest it may play a role in enhancing mood and cognitive function due to its conversion to tyrosine, which is a precursor to neurotransmitters such as dopamine . However, findings remain inconclusive regarding its efficacy for conditions like depression and attention deficit hyperactivity disorder.

Cosmetic Applications

This compound has been explored in cosmetic formulations for its potential skin benefits. It may assist in skin pigmentation treatments when combined with ultraviolet light therapy for conditions like vitiligo .

Comparison with Similar Compounds

L-Phenylalanine

Property D-Phenylalanine L-Phenylalanine
Stereochemistry D-enantiomer L-enantiomer (natural form)
Protein Incorporation No Yes
Enzymatic Activation Activated by non-ribosomal synthetases (e.g., gramicidin biosynthesis) with structural similarity to L-Phe Substrate for phenylalanine hydroxylase, precursor to tyrosine and neurotransmitters
Metabolic Pathways Converts to PEA independently of L-Phe decarboxylase Metabolized to tyrosine, dopamine, and melanin
Therapeutic Use Analgesia, depression Dietary supplement, PKU management

Key Insight : While both isomers bind similarly to enzymes like gramicidin synthetase (RMSD: 0.19 Å for backbone atoms) , their metabolic and functional roles diverge significantly.

D-Tyrosine and D-Tryptophan

  • Structural Similarity: All three are aromatic D-amino acids with benzyl (D-Phe), phenolic (D-Tyr), or indole (D-Trp) side chains.
  • Binding Specificity : Aptazymes (e.g., II-R1-3) recognize the benzyl group of D-Phe but show reduced affinity for D-Tyr and D-Trp due to side-chain modifications .
  • Biological Roles :
    • D-Tyr : Incorporated into bacterial cell walls for stress resistance.
    • D-Trp : Rare in nature; studied in peptide antibiotics.
    • D-Phe : Broader therapeutic applications (e.g., neurology, analgesia) .

D-Asparagine

Metric This compound D-Asparagine
Brain Concentration ~10–30% of total Phe Similar concentration to D-Phe
Metabolic Fate Direct antioxidant and PEA precursor Hydrolyzed to D-aspartate, involved in NMDA receptor modulation
Therapeutic Potential Neurological stress alleviation Limited; indirect via D-aspartate

Key Insight : Despite comparable brain levels, D-Phe has direct neuroprotective roles, whereas D-Asn relies on conversion to active metabolites.

D-Alanine

  • Structural Contrast : Lacks aromaticity; smaller side chain.
  • Neurological Impact :
    • D-Ala : Elevated in Alzheimer’s gray matter; linked to NMDA receptor hypofunction .
    • D-Phe : Antioxidant properties without reported NMDA effects.
  • Industrial Use : D-Ala in peptidoglycan synthesis; D-Phe in antibiotics (e.g., octapeptins) and hydrogels .

Bacitracin Components

  • D-Phe in Bacitracin : Critical for antimicrobial activity against Gram-positive bacteria; interacts with lipid II .
  • Comparison with Other D-Amino Acids: D-Ornithine (bacitracin): Enhances membrane permeability. D-Phe: Stabilizes peptide structure via aromatic interactions.

Biological Activity

D-Phenylalanine (DPA) is a non-proteinogenic amino acid that has garnered attention for its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

This compound primarily exerts its effects through the inhibition of enkephalinase, an enzyme responsible for degrading enkephalins, which are endogenous peptides involved in pain modulation. By inhibiting this enzyme, this compound may enhance the levels of enkephalins in the brain, potentially increasing pain thresholds and providing analgesic effects.

Key Mechanisms:

  • Enkephalinase Inhibition : DPA blocks the breakdown of enkephalins, leading to increased levels of these pain-relieving peptides in the central nervous system.
  • Amyloid Formation Modulation : this compound has been shown to inhibit the self-assembly of L-phenylalanine into amyloid fibrils, which is significant in conditions like phenylketonuria (PKU) where amyloid toxicity is a concern .

Pain Management

Research has investigated the analgesic effectiveness of this compound in chronic pain patients. A double-blind crossover study found that while some patients reported pain relief with DPA, there was no statistically significant difference compared to placebo . The variability in response suggests that while DPA may benefit some individuals, it does not universally alleviate chronic pain.

Phenylketonuria (PKU)

This compound's ability to modulate L-phenylalanine aggregation presents a potential therapeutic avenue for managing PKU. In studies, DPA has been shown to prevent the formation of toxic amyloid fibrils associated with PKU, suggesting its use as a therapeutic agent in this metabolic disorder .

Case Studies and Clinical Trials

  • Chronic Pain Study : A study involving 30 chronic pain patients assessed the efficacy of this compound versus placebo. Results indicated that 25% of patients reported more pain relief with DPA compared to 22% with placebo; however, no significant overall difference was observed .
  • PKU Management : In animal models, this compound demonstrated a capacity to alter the aggregation behavior of L-phenylalanine, leading to non-propagating flakes instead of harmful fibrils. This suggests a protective mechanism against amyloid toxicity in PKU .
  • Combination Therapy : A hypothesis proposed combining DPA with N-acetyl-L-cysteine (NAC) to enhance dopamine release and stabilize reward pathways in the brain, which could be beneficial for conditions like Reward Deficiency Syndrome .

Data Table: Summary of Biological Activities

Activity AreaMechanism/EffectResearch Findings
Pain ManagementInhibition of enkephalin degradationVariable analgesic response; no significant difference from placebo
Amyloid ModulationPrevention of L-phenylalanine fibril formationInhibits toxic fibril formation in PKU models
Dopamine RegulationPotential enhancement when combined with NACHypothesized synergistic effects on dopamine release and stabilization

Q & A

Q. What are the primary methods for synthesizing and isolating enantiopure D-phenylalanine in laboratory settings?

this compound is synthesized via enzymatic resolution of racemic DL-phenylalanine using immobilized Rhodotorula glutinis phenylalanine ammonia-lyase (RgPAL) in packed-bed reactors. This method achieves >99% enantiomeric excess (ee) by selectively converting L-phenylalanine to trans-cinnamic acid, leaving this compound intact . HPLC with chiral columns (e.g., C18 with L-Pro-Cu(II) mobile phase) is used to quantify enantiopurity, ensuring resolution accuracy . Alternative approaches include heterologous pathway engineering in E. coli via D-aminotransferase expression, though metabolic bottlenecks (e.g., enzyme kinetics) require optimization .

Q. How is this compound detected and quantified in complex biological matrices?

Molecularly imprinted polymer (MIP)-based extended-gate field-effect transistor (EG-FET) chemosensors enable selective detection of this compound. These sensors use Au-glass slides coated with phenylalanine-templated MIP films, achieving specificity via π-stacking and hydrogen-bonding interactions . For quantification, HPLC with UV detection (205 nm) and chiral mobile phases remains the gold standard, with detection limits <1 µM . Bradford assays are unsuitable due to interference from proteins in biological samples .

Q. What experimental models are used to study this compound’s pharmacological activity?

Murine models are employed to evaluate cognitive effects (e.g., object recognition memory tests). This compound (50 mg/kg, intraperitoneal) enhances carbonic anhydrase (CA) activity in brain homogenates, improving memory retention. Co-administration with acetazolamide (a CA inhibitor) validates target specificity . For pain studies, models like chronic constriction injury (CCI) in rodents assess analgesic efficacy, though conflicting results necessitate rigorous controls (e.g., placebo groups, blinded assessments) .

Advanced Research Questions

Q. How can structural discrepancies between computational docking and crystallographic data for this compound-binding proteins be resolved?

X-ray crystallography (e.g., ternary complexes with ATP and this compound at 2.0 Å resolution) provides atomic-level insights into binding interactions. Computational docking (e.g., LUDI scoring) identifies hydrogen bonds (e.g., His42L–α-amino group) and hydrophobic contacts (e.g., Trp134H π-stacking). Discrepancies arise from flexible side-chain conformations; molecular dynamics (MD) simulations refine models by accounting for thermal fluctuations . Mutational analysis (e.g., Tyr40L/Ala substitutions) validates predicted interactions experimentally .

Q. What strategies address metabolic bottlenecks in microbial this compound biosynthesis?

In E. coli, bottlenecks in the heterologous this compound pathway (e.g., low D-aminotransferase activity) are identified via metabolomics (e.g., LC-MS quantification of intermediates like phenylpyruvate). Directed evolution or codon optimization enhances enzyme expression. Flux balance analysis (FBA) guides genetic modifications (e.g., knockout of competing pathways like L-phenylalanine synthesis) to improve yield . Scaling requires bioreactor optimization (e.g., dissolved oxygen, pH control) to maintain volumetric productivity >7 g/L/h .

Q. How can contradictory data on this compound’s analgesic efficacy be systematically evaluated?

Meta-analyses of preclinical studies should assess variables like dosage (10–100 mg/kg), administration route, and pain model (e.g., neuropathic vs. inflammatory). Inconsistent human trial results (e.g., fibromyalgia studies) may stem from placebo effects or heterogeneous cohorts. Stratified analysis by biomarkers (e.g., serum CA activity) or receptor expression (e.g., niacin receptor 2) can isolate responder subgroups . Reproducibility requires standardized protocols (e.g., NIH Toolbox for pain assessment) .

Q. What methodologies optimize enantiomeric separation of this compound for industrial-scale applications?

Immobilized RgPAL in recirculating packed-bed reactors achieves 99% ee with a productivity of 7.2 g/L/h. Continuous systems minimize enzyme inactivation and substrate inhibition . Alternative approaches include ligand-exchange chromatography with Cu(II)-L-proline complexes, though scalability is limited by resin costs. Single-step crystallization using chiral solvents (e.g., ethanol/water mixtures) is emerging but requires purity >95% .

Methodological Considerations

Q. What controls are critical when designing in vivo studies on this compound’s neuroactive effects?

Include sham-operated animals to exclude surgical stress confounders. Use CA-specific inhibitors (e.g., acetazolamide) to confirm mechanism of action. Blood-brain barrier permeability must be verified via LC-MS quantification of brain this compound levels post-administration . For behavioral assays, automated video tracking (e.g., ANY-maze) reduces observer bias .

Q. How should researchers address batch-to-batch variability in enzymatically synthesized this compound?

Implement quality control protocols: (1) HPLC purity checks (retention time ±0.1 min), (2) enzyme activity assays (e.g., NADH consumption rates for aminotransferases), and (3) endotoxin testing for in vivo applications. Use design of experiments (DoE) to optimize reaction conditions (e.g., pH, temperature) and reduce variability .

Q. What computational tools predict this compound’s interactions with non-ribosomal peptide synthetases (NRPS)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model NRPS binding pockets. Key parameters include binding free energy (ΔG < −8 kcal/mol) and hydrogen-bond occupancy (>50% simulation time). Validate predictions with site-directed mutagenesis (e.g., Ala scanning of active-site residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Phenylalanine
Reactant of Route 2
D-Phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.